3-(Prop-2-enylthio)-[1,2,4]triazino[5,6-d][3,1]benzoxazepine
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Overview
Description
3-(prop-2-enylthio)-[1,2,4]triazino[5,6-d][3,1]benzoxazepine is an aryl sulfide.
Scientific Research Applications
Synthesis and Structural Transformation
- Researchers have explored the synthesis of various derivatives of benzoxazepines, including compounds related to 3-(Prop-2-enylthio)-[1,2,4]triazino[5,6-d][3,1]benzoxazepine. For example, Kurasawa et al. (1988) studied the transformation of 1,5-benzoxazepines into spirobenzoxazoles, indicating the structural versatility of these compounds (Kurasawa et al., 1988).
- Another study by Karunanidhi et al. (2016) described the AgNO3 catalyzed synthesis of 3-alkyl/aryl substituted 1,4-benzoxazine and benzoxazepine derivatives, showcasing the methods of creating various substituted forms of benzoxazepines (Karunanidhi et al., 2016).
Antimicrobial and Antitumor Activities
- The antimicrobial and antitumor properties of benzoxazepine derivatives have been a significant focus of research. Hassan (2013) synthesized a series of pyrazoline and pyrazole derivatives, including triazino[5,6-b]benzoxazepines, and evaluated their antibacterial and antifungal activities (Hassan, 2013).
- Voskoboynik et al. (2016) synthesized benzo[e][1,2,4]triazino[2,3-c][1,2,3]triazin-2-ones, demonstrating potential anticancer activities of these electro-deficient heterocyclic compounds (Voskoboynik et al., 2016).
- Moreover, Khalil et al. (2009) reported on the synthesis of new heterocycles incorporating phthalazine, including triazepine derivatives, and evaluated their antibacterial activities (Khalil et al., 2009).
Potential in Medicinal Chemistry
- The structural diversity and potential biological activities of benzoxazepine derivatives highlight their relevance in medicinal chemistry. Studies like those conducted by Liu et al. (2000), who synthesized novel [1,2,4]-Triazolo[3,2-d][1,5]benzoxazepine derivatives, contribute to the exploration of these compounds in pharmaceutical applications (Liu et al., 2000).
Properties
Molecular Formula |
C13H10N4OS |
---|---|
Molecular Weight |
270.31 g/mol |
IUPAC Name |
3-prop-2-enylsulfanyl-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C13H10N4OS/c1-2-7-19-13-15-12-11(16-17-13)9-5-3-4-6-10(9)14-8-18-12/h2-6,8H,1,7H2 |
InChI Key |
TWOXIZRBEBZPRL-UHFFFAOYSA-N |
SMILES |
C=CCSC1=NC2=C(C3=CC=CC=C3N=CO2)N=N1 |
Canonical SMILES |
C=CCSC1=NC2=C(C3=CC=CC=C3N=CO2)N=N1 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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